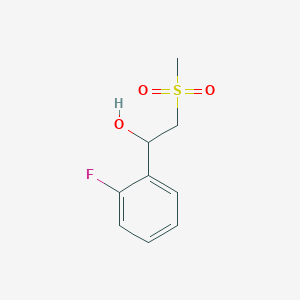![molecular formula C9H16F2N2O2 B13008921 tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate: is a chemical compound with the molecular formula C9H16F2N2O2. It is known for its unique structure, which includes a difluoromethyl group attached to an azetidine ring. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylated azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; typically in an organic solvent like dichloromethane (DCM).
Reduction: LiAlH4, NaBH4; in solvents such as ether or THF.
Substitution: Halogenated reagents; in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated azetidine derivatives, while reduction can produce the corresponding amines .
Scientific Research Applications
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The azetidine ring structure also contributes to its unique reactivity and stability .
Comparison with Similar Compounds
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate
- tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate hydrochloride
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate hydrochloride
Uniqueness: this compound stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C9H16F2N2O2 |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-9(6(10)11)4-12-5-9/h6,12H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
YEMNYXAJDCUWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


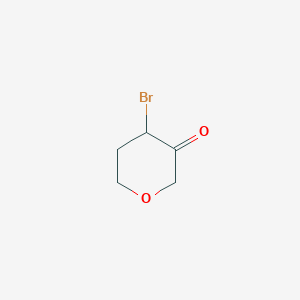
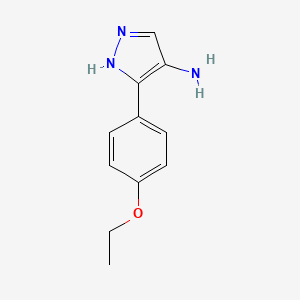
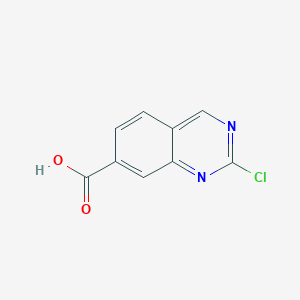

![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)


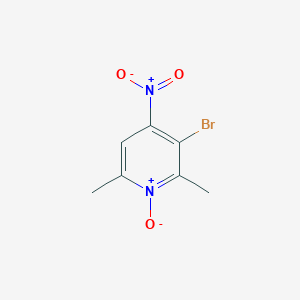
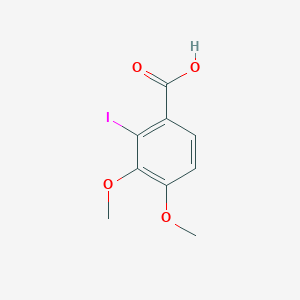

![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)
![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)

